molecular formula C17H15BrN2S B2367716 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole CAS No. 1206996-46-4

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2367716
CAS No.: 1206996-46-4
M. Wt: 359.29
InChI Key: BDOZVBUXAJGYLZ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an α-haloketone with an aldehyde in the presence of an ammonium salt.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Addition of the methylthio group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced using a methylthiolating agent.

    Attachment of the p-tolyl group: This step involves the coupling of a tolyl group using a suitable catalyst, such as palladium, in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylthio groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.

    5-(4-fluorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.

    5-(4-iodophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole: Similar structure but with an iodine atom instead of bromine.

Uniqueness

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-12-3-9-15(10-4-12)20-16(11-19-17(20)21-2)13-5-7-14(18)8-6-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOZVBUXAJGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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